Cas no 2171370-06-0 (4-{1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}butanoic acid)

4-{1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}butanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-{1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}butanoic acid
- 4-{1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoyl]azetidin-3-yl}butanoic acid
- 2171370-06-0
- EN300-1581016
-
- Inchi: 1S/C28H34N2O5/c1-3-18(2)26(27(33)30-15-19(16-30)9-8-14-25(31)32)29-28(34)35-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h4-7,10-13,18-19,24,26H,3,8-9,14-17H2,1-2H3,(H,29,34)(H,31,32)/t18?,26-/m0/s1
- InChI Key: BTXLHEKXJJCXNF-IHZSNKTASA-N
- SMILES: O=C([C@H](C(C)CC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CC(CCCC(=O)O)C1
Computed Properties
- Exact Mass: 478.24677219g/mol
- Monoisotopic Mass: 478.24677219g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 35
- Rotatable Bond Count: 11
- Complexity: 730
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 95.9Ų
- XLogP3: 4.6
4-{1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}butanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1581016-1.0g |
4-{1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoyl]azetidin-3-yl}butanoic acid |
2171370-06-0 | 1g |
$3368.0 | 2023-06-04 | ||
Enamine | EN300-1581016-5.0g |
4-{1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoyl]azetidin-3-yl}butanoic acid |
2171370-06-0 | 5g |
$9769.0 | 2023-06-04 | ||
Enamine | EN300-1581016-10.0g |
4-{1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoyl]azetidin-3-yl}butanoic acid |
2171370-06-0 | 10g |
$14487.0 | 2023-06-04 | ||
Enamine | EN300-1581016-50mg |
4-{1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoyl]azetidin-3-yl}butanoic acid |
2171370-06-0 | 50mg |
$2829.0 | 2023-09-24 | ||
Enamine | EN300-1581016-0.1g |
4-{1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoyl]azetidin-3-yl}butanoic acid |
2171370-06-0 | 0.1g |
$2963.0 | 2023-06-04 | ||
Enamine | EN300-1581016-250mg |
4-{1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoyl]azetidin-3-yl}butanoic acid |
2171370-06-0 | 250mg |
$3099.0 | 2023-09-24 | ||
Enamine | EN300-1581016-500mg |
4-{1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoyl]azetidin-3-yl}butanoic acid |
2171370-06-0 | 500mg |
$3233.0 | 2023-09-24 | ||
Enamine | EN300-1581016-1000mg |
4-{1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoyl]azetidin-3-yl}butanoic acid |
2171370-06-0 | 1000mg |
$3368.0 | 2023-09-24 | ||
Enamine | EN300-1581016-5000mg |
4-{1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoyl]azetidin-3-yl}butanoic acid |
2171370-06-0 | 5000mg |
$9769.0 | 2023-09-24 | ||
Enamine | EN300-1581016-100mg |
4-{1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoyl]azetidin-3-yl}butanoic acid |
2171370-06-0 | 100mg |
$2963.0 | 2023-09-24 |
4-{1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}butanoic acid Related Literature
-
1. Book reviews
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
Additional information on 4-{1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}butanoic acid
Professional Introduction to 4-{1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}butanoic Acid (CAS No. 2171370-06-0)
4-{1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}butanoic acid, identified by its CAS number 2171370-06-0, is a sophisticated compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules known for their potential in drug development, particularly in the realm of enzyme inhibition and molecular recognition. The intricate structure of this molecule, characterized by its azetidinyl and fluroenyl moieties, makes it a subject of intense research interest.
The core structure of 4-{1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}butanoic acid consists of a butanoic acid chain linked to an azetidin ring, which is further functionalized with a (9H-fluoren-9-yl)methoxycarbonylamino group. This particular arrangement of functional groups imparts unique chemical and biological properties to the molecule, making it a valuable candidate for various therapeutic applications. The presence of the (2S) configuration at the chiral center enhances its specificity and binding affinity, which are critical factors in drug design.
In recent years, there has been a surge in research focused on developing novel compounds that can modulate biological pathways associated with diseases such as cancer, inflammation, and neurodegenerative disorders. The 4-{1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}butanoic acid structure has been explored for its potential to interact with specific enzymes and receptors, thereby influencing cellular processes. For instance, studies have indicated that this compound may exhibit inhibitory effects on certain kinases and proteases, which are often overactive in pathological conditions.
The fluroenyl moiety in the molecule is particularly noteworthy due to its ability to enhance metabolic stability and bioavailability. This feature is crucial for drug candidates that need to traverse biological membranes and reach their target sites efficiently. Additionally, the methoxycarbonyl group contributes to the molecule's solubility and pharmacokinetic properties, making it more amenable for formulation into therapeutic agents.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and interactions of molecules like 4-{1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}butanoic acid with biological targets with unprecedented accuracy. These computational models have been instrumental in guiding experimental efforts and optimizing molecular structures for improved efficacy. For example, virtual screening techniques have identified derivatives of this compound that exhibit enhanced binding to target proteins, paving the way for new drug candidates.
The synthesis of such complex molecules requires meticulous attention to detail and advanced synthetic methodologies. The preparation of 4-{1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}butanoic acid involves multiple steps, including chiral resolution, protection-deprotection strategies, and coupling reactions under controlled conditions. Each step must be carefully optimized to ensure high yield and purity, which are essential for subsequent biological evaluations.
In the context of drug discovery, the development of novel scaffolds like the one presented by CAS No. 2171370-06 is crucial for overcoming resistance mechanisms and improving therapeutic outcomes. The unique structural features of this compound make it a promising lead for further investigation into its pharmacological properties. Preclinical studies are currently underway to assess its efficacy and safety profile in various disease models.
The integration of interdisciplinary approaches has been instrumental in advancing our understanding of how molecules like 4-{1-(2S)-2-({(9H-fluoren-9-ylmethoxycarbonyl}amino)-3-methylpentanoylazetidin -3- -yl}butanoic acid interact with biological systems. By combining insights from organic chemistry, biochemistry, pharmacology, and computational science, researchers are able to design molecules that are not only structurally innovative but also functionally superior. This holistic approach is essential for translating laboratory discoveries into tangible therapeutic benefits for patients.
2171370-06-0 (4-{1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}butanoic acid) Related Products
- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)
- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)
- 857369-11-0(2-Oxoethanethioamide)
- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)
- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)
- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)




